2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3-chloro-4-fluoroacetophenone with ethylene oxide in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol has been extensively studied for its potential therapeutic applications in various fields, including:
Cancer Treatment: It has shown promise in inhibiting the growth of certain cancer cells.
Neuroprotection: Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Antiviral Activity: Studies have demonstrated its effectiveness against certain viral infections.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol involves binding to specific molecular targets and modulating their activity. For instance, it may interact with enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethan-1-amine: Shares structural similarities but differs in functional groups.
2-chloro-1-(4-fluorophenyl)-2-phenylethan-1-one: Another related compound with distinct chemical properties.
Uniqueness
What sets 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H13ClFNO |
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Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H13ClFNO/c1-7(13-4-5-14)8-2-3-10(12)9(11)6-8/h2-3,6-7,13-14H,4-5H2,1H3 |
InChI Key |
ZTIOAIPIQKMHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)NCCO |
Origin of Product |
United States |
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